molecular formula C15H21NO6 B2772335 Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate CAS No. 502842-06-0

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate

Cat. No.: B2772335
CAS No.: 502842-06-0
M. Wt: 311.334
InChI Key: MROHPZJHYVCHOJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate is a chemical compound with the molecular formula C15H21NO6. It is a derivative of propanoate and is characterized by the presence of an amino group and a dimethylphenyl group. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .

Preparation Methods

The synthesis of Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate typically involves the reaction of ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The dimethylphenyl group provides hydrophobic interactions that can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-7-5-6-9(2)10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROHPZJHYVCHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1C)C)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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